molecular formula C7H8N2O2 B1342445 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol CAS No. 1075260-60-4

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol

Cat. No.: B1342445
CAS No.: 1075260-60-4
M. Wt: 152.15 g/mol
InChI Key: BEWTUQJUCRQZRY-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound with the molecular formula C7H8N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyridazine derivatives with suitable aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazin derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrano-pyridazin ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, dihydropyridazines, and functionalized pyrano-pyridazin derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[4,3-c]pyridazin-3-ol: Lacks the dihydro moiety, resulting in different chemical properties.

    Pyrano[2,3-d]pyridazin-3-ol: Has a different ring fusion pattern, leading to variations in reactivity and applications.

Uniqueness

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is unique due to its specific ring structure and the presence of both pyrano and pyridazin moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWTUQJUCRQZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)NN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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